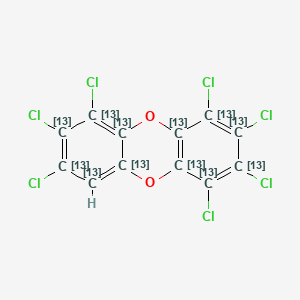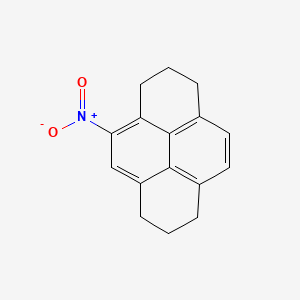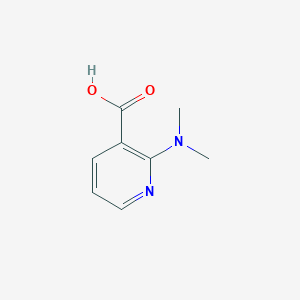
2-(Dimethylamino)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)nicotinic acid is an organic compound with the molecular formula C8H10N2O2. It is a derivative of nicotinic acid, where the hydrogen atom on the nitrogen of the pyridine ring is replaced by a dimethylamino group.
Mecanismo De Acción
Target of Action
2-(Dimethylamino)nicotinic acid is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid derivatives are often associated with the peripheral vasodilation process . They are used as active ingredients in over-the-counter topical preparations indicated for muscle and joint pain . For veterinary purposes, they are used to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Mode of Action
It is thought that it promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This interaction with its targets results in peripheral vasodilation, enhancing local blood flow at the site of application .
Biochemical Pathways
The biochemical pathways affected by this compound are likely similar to those of other nicotinic acid derivatives. In bacteria, three pathways of nicotine degradation have been identified: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) . Multi-omics analysis has revealed specific genome architecture, regulation mechanisms, and specific genes or enzymes of these three pathways in different strains .
Pharmacokinetics
For example, in patients with chronic kidney disease, the maximum concentration (Cmax) of niacin was found to be dose-dependent . The time to reach maximum concentration (Tmax) was around 3.0 hours for a 1000mg or 1500mg oral dose . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a peripheral vasodilator . By promoting the release of prostaglandin D2, it enhances local blood flow at the site of application . This can result in temporary relief of aches and pains in muscles, tendons, and joints .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)nicotinic acid can be achieved through several methods. One common approach involves the reaction of nicotinic acid with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an organic solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, a solvent-free synthesis using boric acid as a catalyst has been reported. This method offers advantages such as higher yields, simpler workup, and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
2-(Dimethylamino)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used for muscle and joint pain relief.
Nicotinic acid:
Uniqueness
2-(Dimethylamino)nicotinic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
2-(dimethylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)7-6(8(11)12)4-3-5-9-7/h3-5H,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXXGHDBAKMDRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640591 |
Source


|
| Record name | 2-(Dimethylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883787-29-9 |
Source


|
| Record name | 2-(Dimethylamino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

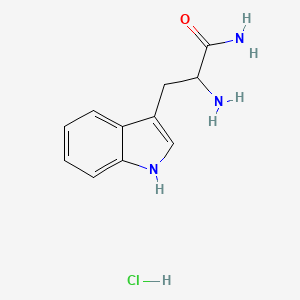
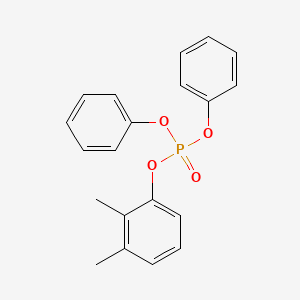
![Ethyl 2-[(2-chloroacetyl)amino]acetate](/img/structure/B1346035.png)

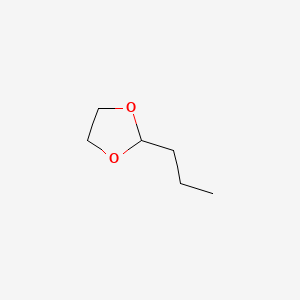

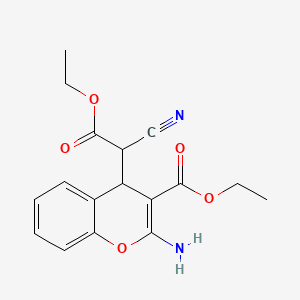
![Dibenzo[b,e][1,4]dioxin,1,2,4,7,8-pentabromo-](/img/structure/B1346045.png)
